N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide
Description
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound that features a quinazoline ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom in the quinazoline ring and the pyrrolidine moiety contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C15H17FN4O/c1-10(21)19(2)12-5-6-20(8-12)15-13-4-3-11(16)7-14(13)17-9-18-15/h3-4,7,9,12H,5-6,8H2,1-2H3 |
InChI Key |
ABATVPGYXXRXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazoline ring, followed by the introduction of the fluorine atom. The pyrrolidine ring is then constructed and attached to the quinazoline moiety. The final step involves the methylation of the acetamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The quinazoline ring may interact with enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its biological activity.
Comparison with Similar Compounds
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline ring but may differ in their substituents and biological activities.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are known for their diverse biological activities.
Fluorinated compounds: The presence of fluorine in these compounds can enhance their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the quinazoline and pyrrolidine rings, along with the fluorine atom, which contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
